2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)aceticacid
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Overview
Description
2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Substitution: The trimethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C16H18N2O3S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-acetamido-4-(2,4,5-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-8-5-10(3)12(6-9(8)2)15-13(7-14(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19) |
InChI Key |
RNSHGPREIQLJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |
Origin of Product |
United States |
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